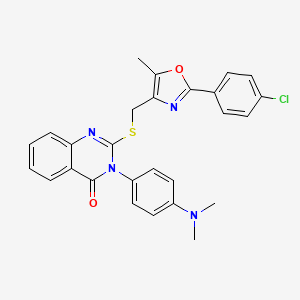
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23ClN4O2S and its molecular weight is 503.02. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Potential
Research on quinazolin derivatives, similar to the compound , highlights their potential as antioxidants. Studies have demonstrated that certain quinazolin derivatives exhibit significant scavenging capacity against radicals like DPPH and Nitric oxide (NO), indicating their potential for antioxidant applications. These compounds were found to possess antioxidant capacities comparable or superior to common antioxidants such as ascorbic acid (Al-azawi, 2016).
Antibacterial Activity
Quinazolin derivatives have been synthesized and evaluated for their antibacterial properties, showing promising results against a variety of bacterial strains. These compounds, through various synthetic pathways, have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential for use in developing new antibacterial agents (Badwaik et al., 2009).
Structural Insights and Molecular Interactions
Research into quinazolin derivatives, including studies on their crystal structures and hydrogen bonding, provides valuable insights into their molecular interactions. Such studies help in understanding the conformational stability and potential biological interactions of these compounds, which is essential for their application in scientific research and drug design (Cruz et al., 2006).
Antimicrobial and Antifungal Activities
Further studies on quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone have demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest the potential of quinazolin derivatives in treating infections and contributing to the development of new antimicrobial agents (Patel, Patel, & Patel, 2010).
Hypotensive Effect
Some quinazolin derivatives have been found to possess a high hypotensive effect, indicating their potential as antihypertensive agents. This effect is attributed to their α(1)-blocking activity, which has been compared favorably with that of clinically used drugs like prazosin, but with the advantage of not causing reflex tachycardia and having a prolonged duration of action (El-Sabbagh et al., 2010).
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[4-(dimethylamino)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2S/c1-17-24(29-25(34-17)18-8-10-19(28)11-9-18)16-35-27-30-23-7-5-4-6-22(23)26(33)32(27)21-14-12-20(13-15-21)31(2)3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOUBURFTSKMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

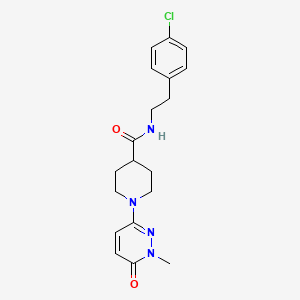
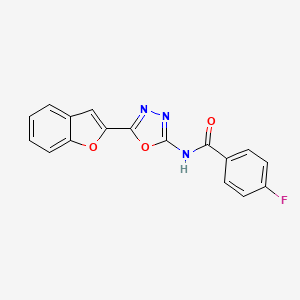
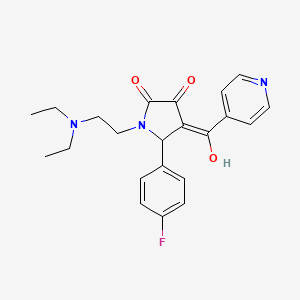
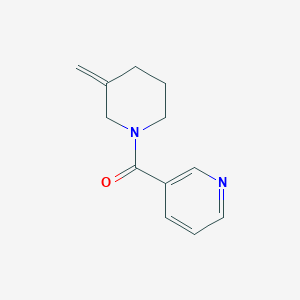
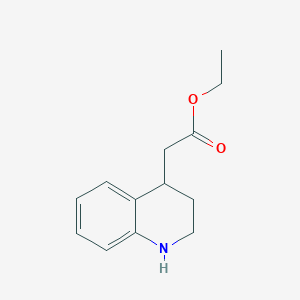
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)
![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)
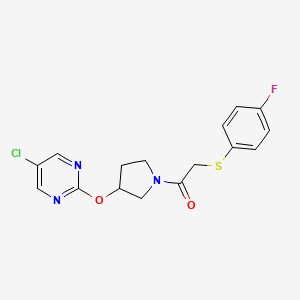
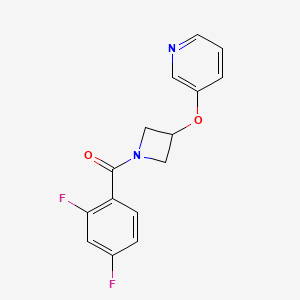
![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)
![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)